A Technical Guide to Fmoc-D-Phe(4-CF3)-OH: Properties, Applications, and Protocols in Peptide Synthesis
A Technical Guide to Fmoc-D-Phe(4-CF3)-OH: Properties, Applications, and Protocols in Peptide Synthesis
This guide provides an in-depth technical overview of N-α-Fmoc-4-(trifluoromethyl)-D-phenylalanine, a critical non-canonical amino acid derivative for advanced peptide synthesis. It is intended for researchers, chemists, and drug development professionals who seek to leverage the unique properties of fluorinated amino acids to enhance the therapeutic potential of peptide-based molecules. We will explore the core chemical properties, the strategic rationale for its use, and validated, field-proven protocols for its successful incorporation into peptide sequences.
Section 1: Core Physicochemical Profile and Strategic Importance
Fmoc-D-Phe(4-CF3)-OH is a synthetic amino acid building block designed for use in Fluorenylmethoxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS).[1][2] Its structure is distinguished by the presence of a trifluoromethyl (CF3) group at the para-position of the phenylalanine side-chain ring. This modification is not merely an isomorphic substitution but a strategic chemical alteration that imparts significant and desirable properties to the resulting peptide.
Caption: Logical relationship of Fmoc-D-Phe(4-CF3)-OH components.
The Strategic Advantage of the Trifluoromethyl Group
The introduction of a CF3 group into the phenylalanine side chain is a well-established strategy in medicinal chemistry to modulate the biological and physical properties of a parent molecule.[3] The high electronegativity of the fluorine atoms creates a strong carbon-fluorine bond, leading to several key benefits:
-
Enhanced Metabolic Stability: The C-F bond is resistant to enzymatic cleavage, particularly by cytochrome P450 enzymes, which can increase the in vivo half-life of the peptide.[3]
-
Increased Lipophilicity: The CF3 group significantly increases the hydrophobicity of the amino acid side chain, which can improve cell membrane permeability and bioavailability.[1][3]
-
Modulation of Electronic Properties: The electron-withdrawing nature of the CF3 group can alter the pKa of nearby functional groups and influence non-covalent interactions, such as π-π stacking and hydrogen bonding, potentially leading to tighter binding with biological targets.[3]
-
Conformational Control: The steric bulk of the CF3 group can restrict the conformational freedom of the peptide backbone, locking it into a more bioactive conformation.
These properties make Fmoc-D-Phe(4-CF3)-OH a valuable tool for designing peptide inhibitors of protein-protein interactions and for optimizing the pharmacokinetic profile of therapeutic peptides.[1][4]
Quantitative Data Summary
The fundamental properties of Fmoc-D-Phe(4-CF3)-OH are summarized in the table below for quick reference.
| Property | Value | Source(s) |
| Chemical Name | N-α-Fmoc-4-(trifluoromethyl)-D-phenylalanine | [1][5] |
| CAS Number | 238742-88-6 | [1][4][5] |
| Molecular Formula | C₂₅H₂₀F₃NO₄ | [1][4] |
| Molecular Weight | 455.43 g/mol | [1][4][6] |
| Appearance | White crystalline powder | [1] |
| Purity | Typically ≥98% (by Chiral HPLC) | [1][5] |
| Solubility | Soluble in DMSO, DMF, NMP; Insoluble in water | [4][7] |
| Storage (Solid) | 2-8°C for short-term; -20°C for long-term | [1] |
| Storage (Solution) | In DMSO: 1 month at -20°C; 6 months at -80°C | [4] |
Section 2: Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of Fmoc-D-Phe(4-CF3)-OH is as a building block in Fmoc-based SPPS.[1] This methodology allows for the sequential addition of amino acids to a growing peptide chain that is covalently attached to a solid support (resin), with excess reagents and byproducts washed away after each step.
The Fmoc-SPPS Workflow
The synthesis cycle is a robust, iterative process consisting of two main stages: Fmoc deprotection and amino acid coupling. This cycle is repeated for each amino acid in the target sequence.
Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis (SPPS).
Experimental Protocol 1: N-terminal Fmoc Deprotection
Causality: The Fmoc group is a base-labile protecting group.[8] It is removed via a β-elimination mechanism when treated with a secondary amine base, typically piperidine. This reaction is fast and efficient, regenerating the free N-terminal amine required for the subsequent coupling step.
Methodology:
-
Resin Swelling: Swell the peptide-resin in high-purity Dimethylformamide (DMF) for 30-60 minutes.
-
Solvent Removal: Drain the DMF from the reaction vessel.
-
Deprotection: Add a solution of 20% piperidine in DMF to the resin.[9] Ensure the resin is fully submerged.
-
Reaction: Agitate the mixture at room temperature for 5-10 minutes. For sterically hindered residues, a second treatment of 5-10 minutes may be beneficial.
-
Reagent Removal: Drain the piperidine solution.
-
Washing: Thoroughly wash the resin with DMF (5-7 cycles) to completely remove residual piperidine and the dibenzofulvene-piperidine adduct. This washing is critical to prevent side reactions in the next step.
Experimental Protocol 2: Activation and Coupling of Fmoc-D-Phe(4-CF3)-OH
Causality: The carboxylic acid of the incoming Fmoc-amino acid is not reactive enough to form a peptide bond with the free amine on the resin. It must first be converted into a more reactive species (an active ester or symmetrical anhydride). This is achieved using a "coupling reagent". The choice of reagent balances reactivity against the risk of side reactions, particularly racemization. Urethane-protected amino acids, like Fmoc derivatives, are generally resistant to racemization during activation.[10]
Caption: Generalized workflow for amino acid activation and coupling.
Methodology (using HATU/DIPEA):
This protocol uses HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), a highly efficient and widely used uronium-based coupling reagent.
-
Prepare Coupling Solution: In a separate vial, dissolve:
-
Fmoc-D-Phe(4-CF3)-OH (3-5 equivalents relative to resin loading)
-
HATU (3-5 equivalents, ~0.98 eq. relative to the amino acid)
-
An additive like Oxyma Pure (3-5 equivalents) can be included to further suppress side reactions.[11]
-
Dissolve the components in a minimal amount of DMF.
-
-
Pre-activation: Add N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents) to the coupling solution.[10] Allow the mixture to pre-activate for 1-5 minutes at room temperature. The solution may change color, indicating the formation of the active species.
-
Addition to Resin: Add the activated amino acid solution to the deprotected and washed peptide-resin from the previous step.
-
Coupling Reaction: Agitate the reaction mixture at room temperature for 30-90 minutes.
-
Monitoring (Self-Validation): To ensure the reaction has gone to completion, perform a qualitative test for free primary amines (e.g., the Kaiser test).
-
Take a small sample of the resin beads and wash them thoroughly with DMF and then ethanol.
-
Perform the Kaiser test. A negative result (beads remain yellow) indicates a complete reaction. A positive result (beads turn blue) indicates incomplete coupling, and the coupling step should be repeated.
-
-
Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 cycles) to remove all soluble byproducts and unreacted reagents. The resin is now ready for the next deprotection cycle.
Section 3: Safe Handling and Storage
Proper handling and storage are paramount to maintaining the integrity and purity of Fmoc-D-Phe(4-CF3)-OH.
-
Personal Protective Equipment (PPE): Always handle the solid powder and its solutions while wearing appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[7][12]
-
Handling: Avoid creating and inhaling dust.[7][12] Use in a well-ventilated area or a chemical fume hood. In case of contact with skin or eyes, rinse immediately and thoroughly with water.
-
Storage: Keep the container tightly sealed in a dry and cool place to prevent moisture absorption and degradation.[7][12] Recommended long-term storage for the solid is at -20°C. For routine laboratory use, storage at 2-8°C is acceptable.[1]
-
Solution Stability: Once dissolved, particularly in DMSO for stock solutions, aliquot and store at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.[4] Do not store solutions for extended periods at room temperature.
Section 4: Conclusion
Fmoc-D-Phe(4-CF3)-OH is a high-value, enabling reagent for modern peptide chemistry. The strategic incorporation of the 4-trifluoromethyl group provides a powerful method for enhancing the drug-like properties of synthetic peptides, including metabolic stability and lipophilicity. By understanding its fundamental properties and employing validated, self-monitoring protocols for its use in SPPS, researchers can confidently and effectively integrate this non-canonical amino acid to develop next-generation peptide therapeutics and advanced chemical probes.
References
-
Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). Nowick Lab, UC Irvine. [Link]
-
Al-Masoudi, N. A., & Al-Soud, Y. A. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1056–1074. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Advances in Fmoc solid-phase peptide synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]
-
Fmoc-D-Phe(4-CF3)-OH [238742-88-6] - Aapptec Peptides. (n.d.). Aapptec. [Link]
-
Burgess, K. (2021, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses [Video]. YouTube. [Link]
-
Vágner, J., Bitan, G., & Barany, G. (2008). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 386, 29–52. [Link]
-
Timsit, Y., & Albericio, F. (2020). Greening Fmoc/tBu Solid-Phase Peptide Synthesis. Green Chemistry, 22(1), 26-42. [Link]
-
Novabiochem® Coupling reagents - Merck Millipore. (n.d.). Merck. [Link]
-
The Chemical Properties and Handling of Fmoc-Phe-OH in Research Settings. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
-
Safety Data Sheet - Fmoc-D-Phe(3-Me)-OH. (n.d.). Aapptec. [Link]
-
The Chemistry of Fmoc-D-Phe-OH: A Deep Dive into its Properties and Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Fluorinated phenylalanines: synthesis and pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. scbt.com [scbt.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. chem.uci.edu [chem.uci.edu]
- 10. bachem.com [bachem.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. peptide.com [peptide.com]
